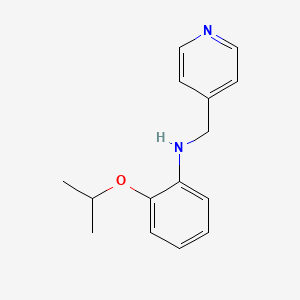
5-(Propylamino)naphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Propylamino)naphthalen-1-ol, also known as PROAN, is a synthetic compound that has been extensively studied for its potential in various scientific fields. PROAN has a unique chemical structure that makes it a promising candidate for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 5-(Propylamino)naphthalen-1-ol is not completely understood. However, it is believed that 5-(Propylamino)naphthalen-1-ol interacts with biomolecules through hydrogen bonding and hydrophobic interactions. 5-(Propylamino)naphthalen-1-ol has been shown to bind to proteins and alter their conformation, which can affect their function.
Biochemical and Physiological Effects:
5-(Propylamino)naphthalen-1-ol has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 5-(Propylamino)naphthalen-1-ol has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In addition, 5-(Propylamino)naphthalen-1-ol has been shown to have antimicrobial properties, which can be useful in the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Propylamino)naphthalen-1-ol in lab experiments is its strong fluorescence properties. This makes it a useful probe for studying biological systems. However, one of the limitations of using 5-(Propylamino)naphthalen-1-ol is its potential toxicity. 5-(Propylamino)naphthalen-1-ol has been shown to be toxic to certain cell lines at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the study of 5-(Propylamino)naphthalen-1-ol. One area of research is the development of new fluorescent probes based on the 5-(Propylamino)naphthalen-1-ol structure. These probes could be used to study a wide range of biological systems. Another area of research is the development of new antimicrobial agents based on the 5-(Propylamino)naphthalen-1-ol structure. 5-(Propylamino)naphthalen-1-ol derivatives could potentially be used to treat bacterial infections. Finally, the mechanism of action of 5-(Propylamino)naphthalen-1-ol could be further studied to better understand its interactions with biomolecules.
Métodos De Síntesis
The synthesis method of 5-(Propylamino)naphthalen-1-ol involves a series of chemical reactions. The starting material for the synthesis is naphthalene, which is first converted into 1-naphthol. The 1-naphthol is then reacted with propylamine to form 5-(Propylamino)naphthalen-1-ol. The reaction is typically carried out in the presence of a catalyst and under controlled conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
5-(Propylamino)naphthalen-1-ol has been studied extensively for its potential in various scientific fields. One of the most promising applications of 5-(Propylamino)naphthalen-1-ol is in the field of fluorescence spectroscopy. 5-(Propylamino)naphthalen-1-ol exhibits strong fluorescence properties, which makes it a useful probe for studying biological systems. 5-(Propylamino)naphthalen-1-ol has been used to study protein-ligand interactions, enzyme activity, and membrane dynamics.
Propiedades
IUPAC Name |
5-(propylamino)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-2-9-14-12-7-3-6-11-10(12)5-4-8-13(11)15/h3-8,14-15H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYUCRRTEZWLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC2=C1C=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Propylamino)naphthalen-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-amino-N-[4-(4-hydroxyphenyl)butan-2-yl]cyclohexane-1-carboxamide](/img/structure/B7557745.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrazol-1-ylaniline](/img/structure/B7557753.png)
![N-[(4-fluorophenyl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557760.png)
![N-benzyl-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7557784.png)
![N-[4-chloro-3-[(2-chloroacetyl)amino]phenyl]propanamide](/img/structure/B7557788.png)
![4-[(1-aminocyclohexanecarbonyl)amino]-N-ethylbenzamide](/img/structure/B7557790.png)


![N-[4-(trifluoromethyl)cyclohexyl]piperidine-2-carboxamide](/img/structure/B7557801.png)
![3-[(3,5-Dichloro-2-hydroxyphenyl)methylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7557820.png)
![N-[(5-methylfuran-2-yl)methyl]-1-pyrimidin-2-ylpiperidin-3-amine](/img/structure/B7557823.png)

![[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B7557841.png)